![molecular formula C15H7Cl2F3N2S2 B2458846 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide CAS No. 400082-15-7](/img/structure/B2458846.png)
4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide
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Overview
Description
The compound contains several functional groups including a thiadiazole ring, a trifluoromethyl group, and two dichlorophenyl groups. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3D structure of similar compounds can be viewed using computational chemistry software .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The trifluoromethyl group, for example, is known to undergo various reactions in the presence of certain catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds containing a trifluoromethyl group often have unique physicochemical properties that can influence their biological activity .Scientific Research Applications
- Role of the Compound : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it highly valuable .
- Applications : Researchers have explored its derivatives for potential drug development. Understanding the diversity of action mechanisms in thioamide-containing drugs (such as ethionamide and isoniazid) can guide further investigations .
Suzuki–Miyaura Coupling Reagent
Thiocarbamide Derivatives
Pre-emergent Agrochemical
Future Directions
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2S2/c16-11-5-4-8(6-12(11)17)13-14(24-22-21-13)23-10-3-1-2-9(7-10)15(18,19)20/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBMURAISCCAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide |
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